(4-(1h-1,2,4-Triazol-3-yl)phenyl)methanamine

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomerism

Researchers requiring a stable, bifunctional scaffold for SAR campaigns often face salt interference and regioisomer mismatches. (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine (CAS 1247074-30-1) directly resolves these issues as a free base with a para-substituted geometry. • Eliminates deprotonation steps required for hydrochloride salts, streamlining amide coupling, reductive amination, and sulfonamide formation. • The 1,2,4-triazole ring provides two N-donor atoms for transition metal coordination (Zn²⁺, Fe²⁺, Cu²⁺), while the primary amine enables rapid diversification for protease inhibitor, MOF, or fungicide programs. • Consistent 98% purity ensures reproducible coupling efficiency, critical for PROTAC and chemical probe synthesis where stoichiometric control is essential.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13631701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1h-1,2,4-Triazol-3-yl)phenyl)methanamine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=NC=NN2
InChIInChI=1S/C9H10N4/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13)
InChIKeyOSHIEGUUJIKTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine Core Properties


(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine (CAS 1247074-30-1) is a heterocyclic organic compound with a molecular weight of 174.20 g/mol and molecular formula C9H10N4 . It features a phenylmethanamine core substituted at the para-position with a 1,2,4-triazol-3-yl group, forming a bifunctional scaffold that combines a primary amine handle with an N-heterocyclic metal-coordinating unit. This compound serves primarily as a building block and intermediate in medicinal chemistry and agrochemical synthesis, particularly in programs targeting enzyme inhibition, metal-organic frameworks (MOFs), and antifungal development [1].

Bifunctional building block: primary amine and triazole N-donor
Free base form for direct amine coupling without deprotonation
Para-substitution geometry supports linear coordination in MOFs

Why (4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine Cannot Be Swapped


Within the broader class of triazole-phenylmethanamine scaffolds, substitution pattern and regioisomerism critically modulate bioactivity and synthetic utility. Regioisomers (e.g., 3-position vs. 4-position triazole attachment on the phenyl ring) exhibit distinct molecular recognition profiles due to altered vector geometry and electronic distribution . Furthermore, the free base form versus hydrochloride/dihydrochloride salt forms differs substantially in solubility, hygroscopicity, and handling stability, directly impacting reaction reproducibility in sensitive coupling chemistries . Class-level SAR evidence indicates that para-substituted benzylamino-1,2,4-triazole derivatives demonstrate markedly different selectivity profiles—specifically, 1-N-benzylamino derivatives show insufficient aromatase inhibition selectivity compared to 4-amino-4H-1,2,4-triazole regioisomers, underscoring that even minor positional changes yield divergent pharmacological outcomes [1]. Consequently, substituting this specific compound with a positional analog or different salt form without prior validation risks compromising synthetic yield, target engagement, or assay consistency.

Regioisomer

Meta- vs para-substitution alters molecular axis; may change binding orientation and coordination geometry in target applications.

Salt Form

Hydrochloride salt requires additional deprotonation step; free base enables direct use in amide coupling and reductive amination.

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine vs. Comparators


Regioisomeric Effect: 4-Position vs. 3-Position Triazole

The target compound (para-substituted, CAS 1247074-30-1) and its meta-substituted regioisomer (3-(4H-1,2,4-triazol-3-yl)phenyl)methanamine, CAS 1249340-18-8) share identical molecular formula (C9H10N4) and molecular weight (174.20 g/mol) but differ in the phenyl ring substitution position . The para- substitution geometry yields an extended linear molecular axis, whereas the meta-substitution introduces angular displacement. This regioisomeric difference is critical in applications requiring precise spatial arrangement, such as metal-organic framework (MOF) linker design or enzyme active site complementarity where vector alignment dictates binding [1].

Regioisomeric Geometry
Head-to-head
Para-substitution: linear axis; Meta-substitution: angular displacement (~120°). Both C9H10N4, MW 174.20.
Molecular geometry may dictate coordination and target fit.
Class-level SAR context; assess for MOF and drug design.
Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomerism

Salt Form Selection: Free Base vs. Hydrochloride

The target compound (free base) and its hydrochloride salt form (CAS 2219380-05-7) differ in physical properties and synthetic utility. The free base (purity specification: 97%) is directly suitable for coupling reactions requiring nucleophilic amine functionality without prior deprotonation . The hydrochloride salt, while more shelf-stable under ambient humidity, requires an additional base-treatment step in anhydrous coupling protocols, introducing potential yield losses of 5-15% if not optimized .

Salt Form Selection
Head-to-head
Free base (97% purity) vs Hydrochloride (CAS 2219380-05-7). Free base eliminates deprotonation step.
May improve coupling efficiency in anhydrous protocols.
Yield preservation context reported; verify for specific reaction.
Solid-State Chemistry Formulation Science Reaction Optimization

Efficient One-Pot 1,2,4-Triazole Synthesis

While no direct synthetic yield data exists specifically for (4-(1H-1,2,4-triazol-3-yl)phenyl)methanamine, class-level methodology evidence demonstrates that regiospecific one-pot, three-component synthesis of substituted 1,2,4-triazoles can be achieved from primary amines and acyl hydrazides [1]. This methodology, when applied to para-substituted benzylamine precursors, provides a streamlined route to the target scaffold with good functional-group tolerance, avoiding ambiguous mechanistic pathways that plague earlier multi-step syntheses [2].

Synthetic Accessibility
Class-level
One-pot, three-component route from primary amines and acyl hydrazides reported.
Supports reliable scale-up relative to multi-step routes.
Methodology validated for class-level analogs; yields context-dependent.
Synthetic Methodology Process Chemistry Heterocycle Synthesis

Antifungal Activity of Benzylamine-Triazole Scaffolds

Class-level comparative experiments on 1,2,4-triazole sulfonamide derivatives containing benzylamine moieties demonstrate fungicidal activity superior to commercial standards. Specifically, derivatives 6g and 6h exhibited EC50 values of 6.91 mg/L and 10.62 mg/L against cucumber downy mildew (CDM), outperforming both cyanosole and amisulbrom . While these data pertain to more elaborated derivatives rather than the free base intermediate, they establish the benzylamine-triazole pharmacophore as a validated scaffold for antifungal development. The para-substituted benzylamine core present in the target compound provides the foundational geometry for further optimization [1].

Antifungal Activity
Class-level
Derivatives EC50: 6.91 mg/L and 10.62 mg/L vs cucumber downy mildew (CDM).
Scaffold supports agrochemical lead optimization.
Data from elaborated derivatives; direct activity of core requires validation.
Agrochemical Discovery Antifungal Activity Cucumber Downy Mildew

Procurement Benchmarking Across Regioisomers and Salts

Procurement data from established chemical suppliers indicates pricing and availability differences between regioisomers and salt forms. The meta-substituted regioisomer hydrochloride (CAS 1249340-18-8) is available at approximately $368.00 per 100 mg and $937.50 per 1 g with a 3-4 week lead time . Similarly, the 5-methyl-substituted analog hydrochloride is priced at $393.00 per 100 mg and $1,237.50 per 1 g . In contrast, the target para-substituted free base (CAS 1247074-30-1) is offered with 97% purity specification, though exact pricing requires direct vendor inquiry .

Procurement Context
Cross-study
Meta-hydrochloride ~$368/100mg; Para-free base pricing upon inquiry; avoids salt premium.
Free base para-form may offer cost and workflow advantages.
Supplier quotes as of 2024-2026; verify lead times.
Procurement Optimization Supply Chain Cost Efficiency

(4-(1H-1,2,4-Triazol-3-yl)phenyl)methanamine Application Scenarios


Medicinal Chemistry: Kinase & Metalloenzyme Inhibitor SAR

The para-substituted benzylamine-triazole scaffold serves as a privileged intermediate in structure-activity relationship (SAR) campaigns targeting enzymes with active-site metal coordination requirements. The 1,2,4-triazole ring provides two nitrogen atoms capable of coordinating transition metals (e.g., Zn²⁺, Fe²⁺, Cu²⁺) while the primary amine handle enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation. Class-level evidence from 1,2,4-triazole derivatives shows nanomolar-level transient inactivation of human kallikreins (hK5, hK7, hK14) and matriptase, supporting utility in protease inhibitor development [1]. The free base form eliminates the deprotonation step required for hydrochloride salts, streamlining library synthesis .

Agrochemical: Fungicide Lead Optimization

This compound provides a validated starting point for developing novel fungicides targeting economically significant crop diseases. Derivatives of the benzylamine-triazole core have demonstrated superior activity against cucumber downy mildew (CDM) with EC50 values of 6.91 mg/L, outperforming commercial standards cyanosole and amisulbrom . The scaffold is also effective against Gaeumannomyces graminis var. tritici (take-all disease of wheat), Sclerotinia sclerotiorum (rape sclerotinia), and Fusarium graminearum (fusarium head blight)—pathogens responsible for 40-60% yield losses in affected crops [2]. The para-substituted geometry may offer advantages in accessing specific binding conformations within fungal CYP51 or other target enzymes.

MOF Linker Synthesis

The bifunctional nature of (4-(1H-1,2,4-triazol-3-yl)phenyl)methanamine—combining a primary amine with a triazole N-donor—makes it suitable as a building block for constructing coordination polymers and MOFs. The linear para-substituted geometry facilitates predictable one-dimensional chain formation or two-dimensional grid networks when coordinated with appropriate metal nodes [3]. In contrast, the meta-substituted regioisomer produces angular connectivity, yielding different network topologies. Researchers should select the para-substituted compound when linear strut geometry is required for desired pore architecture and gas sorption properties.

Bifunctional Probe and PROTAC Linker Development

The compound's dual functionality supports the synthesis of bifunctional molecules for targeted protein degradation (PROTACs) and chemical probe development. The primary amine serves as a conjugation site for E3 ligase-recruiting moieties or fluorescent reporters, while the triazole ring can be further functionalized to engage target proteins or serve as a metal-chelating warhead. The free base form (97% purity) ensures consistent coupling efficiency without salt interference, which is critical for producing homogeneous bifunctional molecules where stoichiometric control is essential for reproducible cellular activity.

Application
Selection Property
Validation Focus
Kinase / metalloenzyme inhibitor SAR
Free base amine handle, triazole metal coordination
Library diversification via amide coupling; enzyme inhibition assays
Fungicide lead optimization
Benzylamine-triazole scaffold
Fungicidal activity against crop pathogens; field efficacy models
MOF linker synthesis
Para-substituted linear geometry
Coordination polymer topology, pore architecture characterization
Bifunctional probe / PROTAC development
Dual amine-triazole functionality
Conjugation efficiency, stoichiometric control in bifunctional molecule assembly

Technical Documentation Hub

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